2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine
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Overview
Description
2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. For example, the reaction can be performed in an ethanol solution with the addition of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine
- 2,4-Dichloro-5-methylpyrimidine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3 |
InChI Key |
DIBLUTBUYIFLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CCN |
Origin of Product |
United States |
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